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molecular formula C7H4N2O4 B458946 5-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 3889-13-2

5-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No. B458946
M. Wt: 180.12g/mol
InChI Key: UTQPEXLRBRAERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09138427B2

Procedure details

The mixture of 2-amino-4-nitrophenol (5 g, 32.44 mmol) and CDI (6.3 g, 38.93 mmol) in THF (60 mL) was heated at refluxing for 16 h. Cooled to room temperature, the solvent was removed under reduced pressure, the residue was dissolved in DCM (100 mL) and poured into 2N HCl solution (200 mL) with stirring, after 30 min, collected the solid and washed with water (50 mL×2), dried in vacuo to get compound 39-1 as a yellow solid (5.1 g, yield 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1>C1COCC1>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:17](=[O:18])[NH:1][C:2]=2[CH:7]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
6.3 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, after 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (100 mL)
ADDITION
Type
ADDITION
Details
poured into 2N HCl solution (200 mL)
CUSTOM
Type
CUSTOM
Details
collected the solid
WASH
Type
WASH
Details
washed with water (50 mL×2)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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